5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

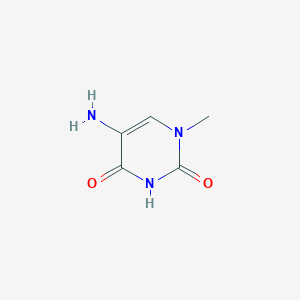

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKKQVZKEFWOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295477 | |

| Record name | 5-amino-1-methylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23899-79-8 | |

| Record name | NSC102270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-methylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a catalyst. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological or chemical properties .

Scientific Research Applications

5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of antiviral, anticancer, and antimicrobial agents.

Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing various cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-1-methylpyrimidine-2,4-dione

- CAS Number : 23899-79-8

- Molecular Formula : C₅H₇N₃O₂

- Molecular Weight : 141.13 g/mol

- Structure: Features a pyrimidine ring with a 5-amino substituent and a 1-methyl group, along with two ketone oxygen atoms at positions 2 and 4 .

Key Properties :

- The 1-methyl group may influence lipophilicity and metabolic stability compared to non-methylated analogs.

- Available in high-purity forms (up to 99.999%) for research and industrial applications .

Comparison with Structurally Related Compounds

5-Fluorouracil (5-FU)

- CAS : 51-21-8 | Formula : C₄H₃FN₂O₂ | MW : 130.08 g/mol

- Substituents : 5-Fluoro group (electron-withdrawing).

- Applications : Anticancer agent (thymidylate synthase inhibitor) .

- Contrast: The 5-fluoro group in 5-FU disrupts DNA/RNA synthesis, whereas the 5-amino group in the target compound may facilitate nucleophilic reactions or hydrogen bonding. Higher polarity of 5-FU due to fluorine enhances aqueous solubility compared to the target compound.

Thymine (5-Methyluracil)

- CAS : 65-71-4 | Formula : C₅H₆N₂O₂ | MW : 126.11 g/mol

- Substituents : 5-Methyl group.

- Applications : DNA nucleobase .

- Contrast: The methyl group in thymine contributes to base-pairing stability in DNA, while the amino group in the target compound may confer unique binding properties. Thymine lacks the 1-methyl group, affecting ring conformation and solubility.

Bromacil

- CAS : 314-40-9 | Formula : C₉H₁₃BrN₂O₂ | MW : 261.12 g/mol

- Substituents : 5-Bromo, 3-sec-butyl, 6-methyl.

- Applications : Herbicide (photosystem II inhibitor) .

- Contrast: Bromacil’s bulky substituents enhance soil persistence, whereas the target compound’s smaller groups may favor biodegradability. The bromine atom in Bromacil increases molecular weight and lipophilicity compared to the amino group in the target compound.

5-Ethyluracil

5-(Hydroxymethyl)pyrimidine-2,4-dione

- CAS : 6613-64-5 | Formula : C₅H₆N₂O₃ | MW : 142.11 g/mol

- Substituents : 5-Hydroxymethyl.

- Applications : Biochemical research (metabolite studies) .

- Contrast: The hydroxymethyl group introduces hydrogen-bonding capacity, similar to the amino group in the target compound, but with differing acidity and reactivity.

Structural and Functional Analysis

Substituent Effects on Reactivity

| Compound | Substituent at Position 5 | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| Target Compound | Amino (-NH₂) | 1-Methyl, 2,4-dione | Nucleophilic at N5; H-bond donor |

| 5-Fluorouracil | Fluoro (-F) | 2,4-dione | Electrophilic due to F withdrawal |

| Thymine | Methyl (-CH₃) | 2,4-dione | Non-reactive; base-pairing |

| 5-(Hydroxymethyl) derivative | Hydroxymethyl (-CH₂OH) | 2,4-dione | Oxidizable; H-bond donor/acceptor |

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | -0.5 | ~50 (in water) | 220–225 (decomp.) |

| 5-Fluorouracil | -1.2 | 12 (in water) | 282–283 |

| Thymine | -0.9 | 3.3 (in water) | 316–317 |

| Bromacil | 1.8 | 0.8 (in water) | 158–160 |

Biological Activity

5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 23899-79-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 5-amino-1-methylpyrimidine-2,4-dione |

| Appearance | Powder |

| Density | 1.339 g/cm³ |

| Storage Temperature | Room temperature |

The biological activity of 5-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is primarily attributed to its interactions with various biological targets:

- Adenosine Receptors : Research indicates that derivatives of pyrimidines can act as selective ligands for adenosine receptors (ARs), particularly A1 and A2A subtypes. These receptors play critical roles in numerous physiological processes including neurotransmission and cardiovascular function .

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported IC50 values indicating significant inhibitory activity against these enzymes .

Case Studies

- Inhibition of Cholinesterases :

- Adenosine Receptor Binding :

Comparative Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and which characterization techniques are critical for confirming its structure?

Methodological Answer: The compound is commonly synthesized via cyclocondensation reactions using urea derivatives and β-ketoesters under acidic conditions. A key procedure involves the reaction of methyl-substituted precursors with ammonia to introduce the amino group . Critical characterization techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm hydrogen and carbon environments, particularly the methyl group at position 1 and the amino group at position 5 .

- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and amino (N–H) stretching vibrations in the range of 1650–1750 cm and 3200–3400 cm, respectively .

- Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak at m/z 141.13 (CHNO) .

Q. What spectroscopic methods are most effective for distinguishing this compound from structurally similar pyrimidine derivatives?

Methodological Answer:

- X-ray Crystallography: Resolves tautomeric forms (e.g., keto-enol equilibria) and confirms the 1,2,3,4-tetrahydropyrimidine scaffold .

- UV-Vis Spectroscopy: Monitors absorption maxima near 260–280 nm, characteristic of conjugated dihydropyrimidine systems .

- Chromatographic Purity: HPLC with a C18 column (mobile phase: acetonitrile/water, pH 6.5 buffer) ensures absence of byproducts like unreacted urea derivatives .

Q. What are the key physicochemical properties influencing experimental design for this compound?

Methodological Answer:

- LogP (Partition Coefficient): Reported as 0.45–0.65, indicating moderate hydrophobicity suitable for aqueous/organic solvent systems .

- Polar Surface Area (PSA): ~75 Ų, suggesting limited blood-brain barrier permeability in pharmacological studies .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 250°C, guiding storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. antineoplastic effects) across studies?

Methodological Answer:

- Dose-Response Analysis: Conduct in vitro assays (e.g., DPPH for antioxidant activity and MTT for cytotoxicity ) at varying concentrations (1–100 μM) to identify biphasic effects.

- Structural Analog Comparison: Synthesize and test derivatives (e.g., 2-thioxo or halogen-substituted analogs) to isolate functional group contributions .

- Target Profiling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or topoisomerase II, clarifying mechanism-driven activity differences .

Q. What computational strategies are employed to predict the reactivity and intermolecular interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .

- Molecular Dynamics (MD) Simulations: Model solvation effects in water/DMSO mixtures to optimize reaction conditions for functionalization .

- QSAR Modeling: Correlate substituent effects (e.g., methyl or amino groups) with bioactivity using descriptors like Hammett constants .

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Methodological Answer:

- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize reaction parameters (temperature: 80–120°C; catalyst: p-toluenesulfonic acid) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance regioselectivity .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine tautomers) and adjust reaction timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.